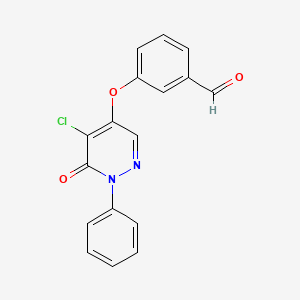
3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. An effective method has been developed for the preparation of novel pyridazine derivatives from easily accessible starting materials mucochloric acid and benzene . The synthesized compounds were fully characterized and some of them displayed good antifungal activities .
Molecular Structure Analysis
The molecular structure of “3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde” consists of a pyridazine ring, which is a heterocyclic compound containing two adjacent nitrogen atoms . The compound also contains a benzene ring, making it a phenylpyridazin derivative .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, similar compounds have been studied. For instance, it appears that the incorporation of oxadiazole or thiadiazole unit into parent pyridazine derivative and subsequent oxidation of the resulting product might enhance antifungal activity of the designed compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Reactions
The synthesis of complex molecules often involves multistep chemical reactions, where specific functional groups are introduced or modified to achieve desired properties or activities. For instance, the synthesis of non-peptide small molecular antagonist benzamide derivatives involves elimination reactions, reduction reactions, and bromination, showcasing a methodology that could be applicable to the synthesis or modification of "3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde" for research or pharmacological purposes (H. Bi, 2015).
Catalysis and Selective Reactions
Catalysts play a crucial role in organic synthesis, affecting the efficiency and selectivity of chemical reactions. Research on sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation demonstrates how specific catalysts can be designed for targeted chemical transformations, potentially relevant to modifying or utilizing "this compound" in synthesis or material science applications (S. Hazra et al., 2015).
Material Properties and Applications
The modification and characterization of organic compounds lead to materials with novel properties. For example, the synthesis and characterization of dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes and their magnetic behaviors explore the creation of materials with specific magnetic properties, which could find applications in sensors, data storage, or as catalysts (S. Uysal & Z. E. Koç, 2010).
Antimicrobial and Antiprotozoal Activities
The development of new antimicrobial and antiprotozoal compounds is a critical area of pharmaceutical research. Studies on novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives for antimicrobial activity highlight the potential for compounds with complex structures, like "this compound," to serve as bases for developing new therapeutics (Vikas Padalkar et al., 2014).
Eigenschaften
IUPAC Name |
3-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-16-15(23-14-8-4-5-12(9-14)11-21)10-19-20(17(16)22)13-6-2-1-3-7-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEMRRHKDFQUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC3=CC=CC(=C3)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

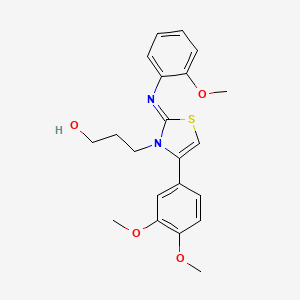
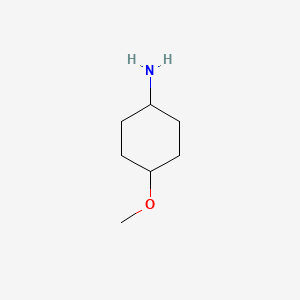

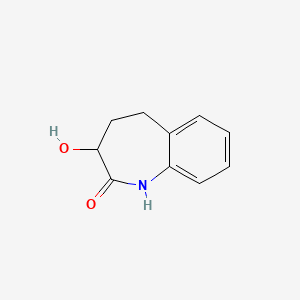
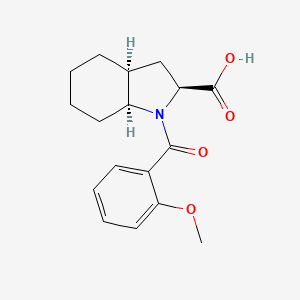
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2724993.png)
![1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2724996.png)
![methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2724998.png)

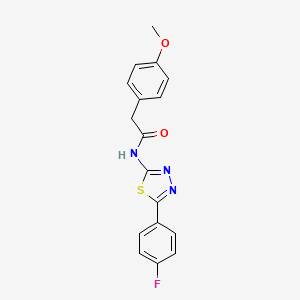
![butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2725002.png)
![7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725005.png)

